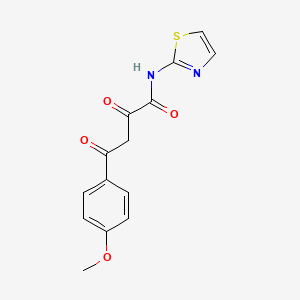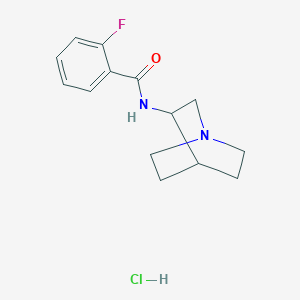
Tetramethylethylenediamine bis(carboxyborane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetramethylethylenediamine bis(carboxyborane) is a chemical compound that combines the properties of tetramethylethylenediamine and carboxyborane
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetramethylethylenediamine bis(carboxyborane) can be synthesized through the reaction of tetramethylethylenediamine with carboxyborane. The reaction typically involves the displacement of amine groups on the carboxyborane by tetramethylethylenediamine. This process can be carried out in solvents such as dimethylformamide or tetrahydrofuran under controlled temperature conditions .
Industrial Production Methods
Industrial production of tetramethylethylenediamine bis(carboxyborane) may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Tetramethylethylenediamine bis(carboxyborane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form different boron-containing compounds.
Substitution: The amine groups in tetramethylethylenediamine can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boron-oxygen compounds, while reduction could produce boron-hydride derivatives.
Applications De Recherche Scientifique
Tetramethylethylenediamine bis(carboxyborane) has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Biology: The compound’s boron content makes it useful in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: The compound is used in the synthesis of advanced materials and catalysts for chemical reactions
Mécanisme D'action
The mechanism of action of tetramethylethylenediamine bis(carboxyborane) involves its ability to form stable complexes with metal ions. The nitrogen atoms in tetramethylethylenediamine coordinate with metal ions, while the boron atoms in carboxyborane interact with other molecules. This dual functionality allows the compound to act as a versatile ligand in various chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylenediamine bis(carboxyborane): Similar structure but lacks the methyl groups on the nitrogen atoms.
Dimethylamine carboxyborane: Contains dimethylamine instead of tetramethylethylenediamine.
Ammonia carboxyborane: Uses ammonia as the amine component instead of tetramethylethylenediamine
Uniqueness
Tetramethylethylenediamine bis(carboxyborane) is unique due to its combination of tetramethylethylenediamine and carboxyborane, providing both bidentate ligand properties and boron chemistry. This makes it particularly useful in forming stable metal complexes and in applications requiring boron-containing compounds.
Propriétés
Numéro CAS |
72695-30-8 |
|---|---|
Formule moléculaire |
C8H18B2N2O4 |
Poids moléculaire |
227.87 g/mol |
InChI |
InChI=1S/C6H16N2.2CHBO2/c1-7(2)5-6-8(3)4;2*2-1(3)4/h5-6H2,1-4H3;2*(H,3,4) |
Clé InChI |
BZVPBVCWMGKVJD-UHFFFAOYSA-N |
SMILES canonique |
[B]C(=O)O.[B]C(=O)O.CN(C)CCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



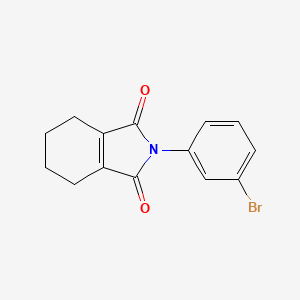
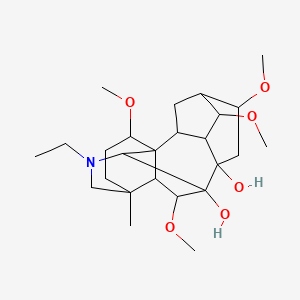
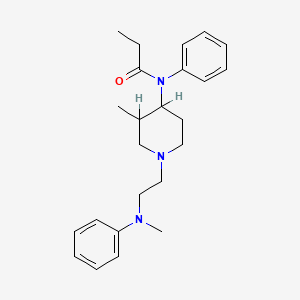



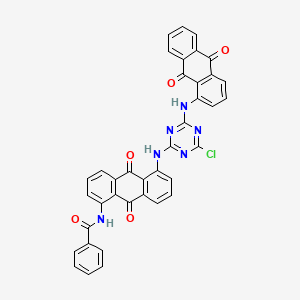
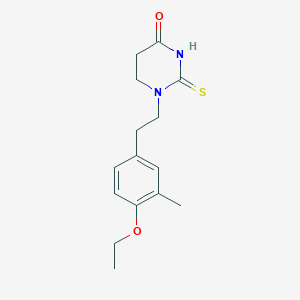
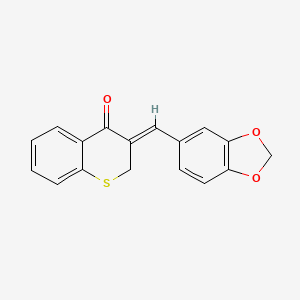
![1-[8-(2,4-dichlorophenyl)-2-methylquinolin-4-yl]-3,6-dihydro-2H-pyridine-4-carboxamide](/img/structure/B12728742.png)
